3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Overview
Description
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The trifluoromethyl group in the compound can potentially enhance the potency of the compound towards its targets by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules that inhibit certain enzymes, suggesting potential effects on related biochemical pathways .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency towards its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one . The compound’s persistence and mobility in the environment could potentially affect its action . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical ingredients . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used as a key intermediate in the synthesis of fluazifop, an herbicide, indicating its interaction with enzymes involved in the synthesis pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in cellular environments can lead to the activation or inhibition of specific signaling pathways, thereby altering gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolites and overall metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, where the compound can form covalent or non-covalent bonds. These interactions can lead to changes in the conformation of the enzyme, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the activity of specific enzymes or pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the metabolic flux, leading to changes in the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves the reaction of pyridine derivatives with chlorinating and fluorinating agents. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and specific reaction intermediates can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Comparison: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity compared to other similar compounds. The trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPFRDUUGSWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019977 | |
Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281189-85-2 | |
Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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